molecular formula C16H22N4O2 B4554889 N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

Cat. No.: B4554889
M. Wt: 302.37 g/mol
InChI Key: UMVKIIXMAWNMOO-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.17427596 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Phthalazine Derivatives : The compound has been utilized in the synthesis of diverse heterocyclic compounds, including phthalazine derivatives. These derivatives have been generated through reactions with various reagents, showcasing the versatility of the compound in synthesizing a range of chemical structures (Rady & Barsy, 2006).

  • Formation of Pyrazolo[1,2-b]phthalazine and Pyrano[2,3-c]pyrazole Derivatives : This compound has also been used in the formation of 1H-pyrazolo[1,2-b]phthalazine and 4H-pyrano[2,3-c]pyrazole derivatives. These substances have significant pharmaceutical applications, demonstrating the compound's relevance in drug synthesis (Maheswari, Tamilselvi, Ramesh, & Lalitha, 2020).

  • Creation of 2-[2-(methylamino)ethyl]phthalazinones : The compound is involved in the synthesis of new alkyl, tosyl, acetyl, and tert-butoxycarbonyl derivatives of 2-(2-aminoethyl)-phthalazinones. This highlights its use in creating a variety of chemical structures for potential applications in various fields (Malinowski, Szcześniak, Pakulska, Sroczyński, Czarnecka, & Epsztajn, 2014).

Applications in Catalysis and Organic Reactions

  • Chemoselective Acetylation : The compound plays a role in the chemoselective monoacetylation process, which is critical for the natural synthesis of certain drugs, like antimalarial medications. This process uses catalysts to selectively acetylate specific groups, demonstrating the compound's utility in precise chemical synthesis (Magadum & Yadav, 2018).

  • Role in Synthesis of Amides : It is also involved in the synthesis of various amides, showcasing its utility in creating compounds with potential biological activity. This process includes the acetylation of amines, further underlining its importance in organic synthesis (Sharley & Williams, 2017).

Biological and Pharmacological Studies

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-3-20(4-2)10-9-17-15(21)11-14-12-7-5-6-8-13(12)16(22)19-18-14/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVKIIXMAWNMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
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N-[2-(diethylamino)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.